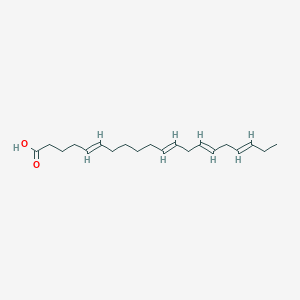
Matridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Matridine is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent.
科学的研究の応用
1. Chemical Analysis and Derivative Studies
Matridine has been a subject of chemical analysis, particularly focusing on its derivatives and degradation processes. In 1961, Minato and Takeda explored the steric effect of matridine on von Braun degradation, contributing to a deeper understanding of its chemical structure and potential applications in synthesis (Minato & Takeda, 1961). Additionally, Ochiai and Minato's work on the diazotization of decarbonylmethylmatrinamine and ring-closure of matrinic acid derivatives further elucidated the chemical behavior and potential for creating new compounds from matridine (Ochiai & Minato, 1961).
2. Structural Studies
Research has also been conducted on the structure of matridine-related compounds. Iskandarov et al. studied the structure of albertine, an unsaturated alkaloid of the matrine series, through mass and NMR spectroscopy, revealing significant structural insights that contribute to the understanding of matridine and its analogs (Iskandarov, Kamalitdinov, & Yunusov, 1972).
3. Spectroscopy and Ionization Studies
Further, the field of spectroscopy and ionization has benefited from studies involving matridine derivatives. For instance, Lin, Wu, and Tzeng utilized Mass Analyzed Threshold Ionization (MATI) spectroscopy to record the cationic spectra of 2-aminopyridine, aiding in the understanding of molecular geometry and vibrational features that could be applicable to matridine research (Lin, Wu, & Tzeng, 2002).
特性
分子式 |
C15H26N2 |
|---|---|
分子量 |
234.38 g/mol |
IUPAC名 |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-2-8-17-11-12-5-3-9-16-10-4-6-13(15(12)16)14(17)7-1/h12-15H,1-11H2/t12-,13+,14+,15-/m0/s1 |
InChIキー |
UENROKUHQFYYJA-YJNKXOJESA-N |
異性体SMILES |
C1CCN2C[C@@H]3CCCN4[C@@H]3[C@@H]([C@H]2C1)CCC4 |
正規SMILES |
C1CCN2CC3CCCN4C3C(C2C1)CCC4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)



![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)
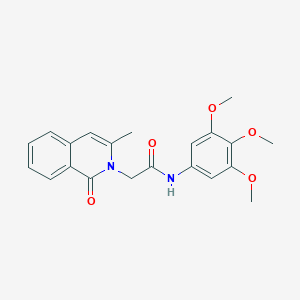


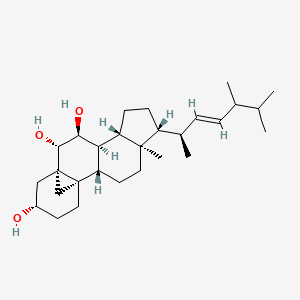

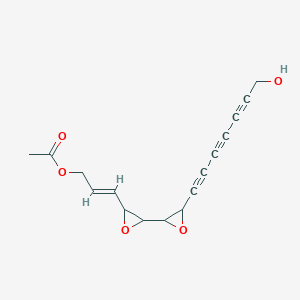
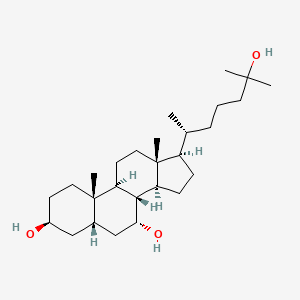
![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
